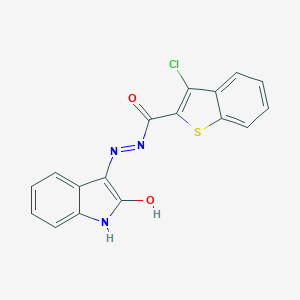![molecular formula C17H22N6O3S2 B465605 4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide](/img/structure/B465605.png)
4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazinylidene group, a sulfonyl group, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the azepan-1-ylsulfonyl phenyl hydrazine derivative, followed by its reaction with a suitable pyrazole derivative under controlled conditions. Common reagents used in these reactions include hydrazine, sulfonyl chlorides, and various pyrazole derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4E)-4-[[4-(morpholin-4-ylsulfonyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide
- (4E)-4-[[4-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide
Uniqueness
Compared to similar compounds, 4-{2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl}-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide features an azepane ring, which may confer unique chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C17H22N6O3S2 |
|---|---|
Molekulargewicht |
422.5g/mol |
IUPAC-Name |
4-[[4-(azepan-1-ylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C17H22N6O3S2/c1-12-15(16(24)23(21-12)17(18)27)20-19-13-6-8-14(9-7-13)28(25,26)22-10-4-2-3-5-11-22/h6-9,21H,2-5,10-11H2,1H3,(H2,18,27) |
InChI-Schlüssel |
ATZWHNZFEADWAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3E)-4-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(4-ETHOXYPHENYL)AMINO]ACETOHYDRAZIDE](/img/structure/B465576.png)
![N-(2,4-dimethylphenyl)-4-[2-[(4-fluorophenyl)carbamothioyl]hydrazinyl]-4-oxobutanamide](/img/structure/B465594.png)
![5-{2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B465598.png)
![N,N-diethyl-4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazino]benzenesulfonamide](/img/structure/B465600.png)
![4-({4-[(diethylamino)sulfonyl]phenyl}hydrazono)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465604.png)
![3-methyl-5-oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465608.png)
![N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE](/img/structure/B465609.png)
![4-Bromo-2-({[2-(1-cyclohexen-1-yl)ethyl]imino}methyl)phenol](/img/structure/B465646.png)

![2,4-Dichloro-6-({[2-(1-cyclohexen-1-yl)ethyl]imino}methyl)phenol](/img/structure/B465648.png)
![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide](/img/structure/B465655.png)

![2-[(3-Methyl-5-oxo-4-pyrazolyl)hydrazo]benzonitrile](/img/structure/B465686.png)
![5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465687.png)
